

Arabinosylhypoxanthine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Arabinosylhypoxanthine*

Cat. No.: *B15585031*

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CAS Number: 7013-16-3

This technical guide provides an in-depth overview of **Arabinosylhypoxanthine** (Ara-H), a purine nucleoside analog with significant antiviral properties. It is intended for researchers, scientists, and professionals involved in drug development and virology. This document covers the chemical properties, synthesis, analytical methods, and mechanism of action of **Arabinosylhypoxanthine**, presenting data in a structured and accessible format.

Chemical Properties

Arabinosylhypoxanthine, also known as 9- β -D-Arabinofuranosylhypoxanthine, is a key metabolite of the antiviral drug Vidarabine (Ara-A).^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	7013-16-3	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₅	[1]
Molecular Weight	268.23 g/mol	[1][2]
Appearance	White to off-white powder/solid	[3][4]
Melting Point	259-260 °C	[4][5]
Boiling Point (Predicted)	797.9 ± 60.0 °C	[4]
Density (Predicted)	2.08 ± 0.1 g/cm ³	[4][5]
Solubility	Slightly soluble in DMSO and water	[4]
Storage Temperature	-20°C	[4][5]

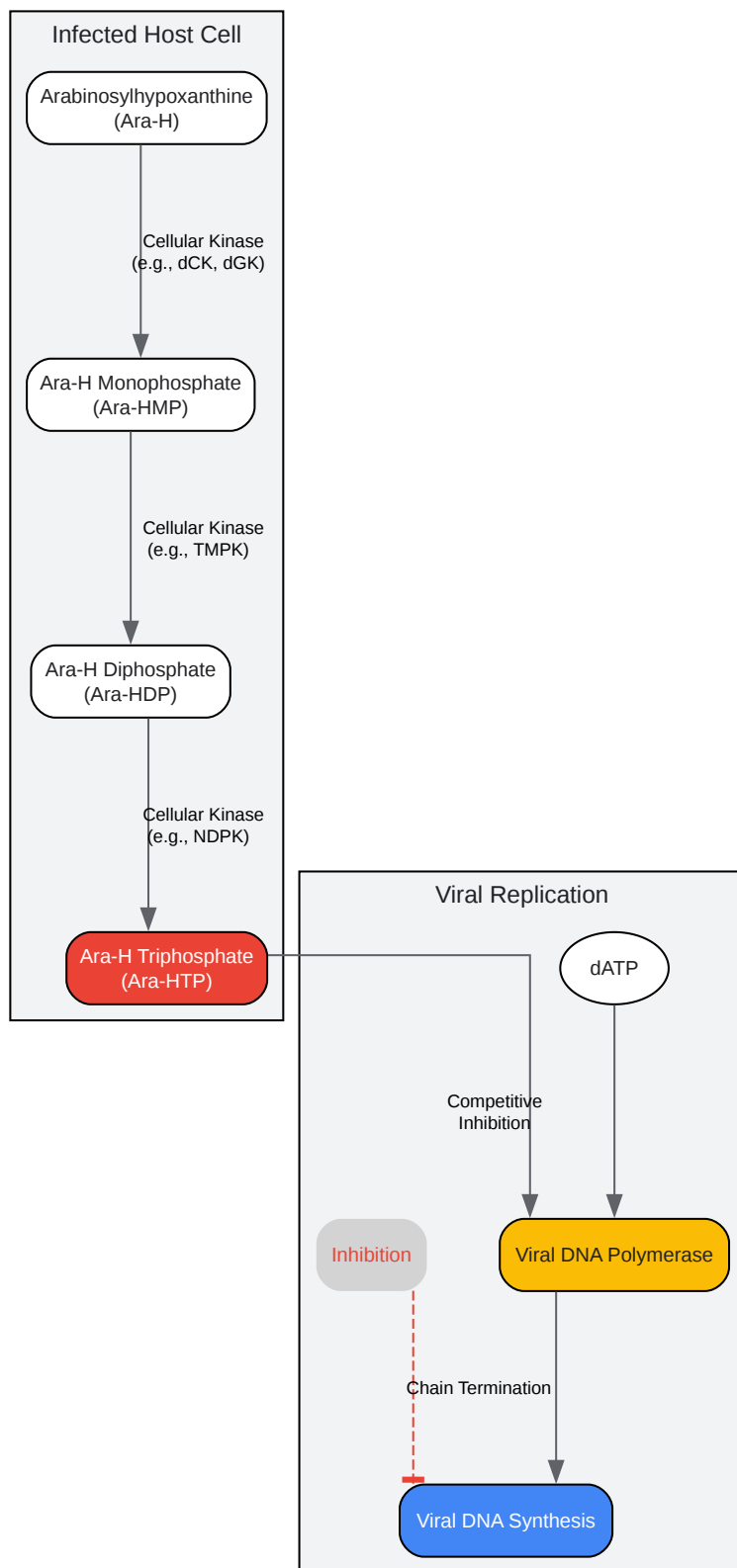
Biological Activity and Mechanism of Action

Arabinosylhypoxanthine exhibits antiviral activity, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] It is the primary metabolite of Vidarabine, formed through deamination.[1] The antiviral effect of **Arabinosylhypoxanthine** is attributed to its ability to inhibit viral DNA synthesis.[1]

The mechanism of action involves a multi-step intracellular phosphorylation cascade to its active triphosphate form, **Arabinosylhypoxanthine** triphosphate (Ara-HTP). This process is initiated by cellular kinases. While the specific kinases for each phosphorylation step of Ara-H are not definitively established, the metabolism of structurally similar nucleoside analogs like arabinosylguanine suggests the involvement of deoxycytidine kinase and deoxyguanosine kinase for the initial phosphorylation.[6] Subsequent phosphorylations to the diphosphate and triphosphate forms are likely carried out by other cellular kinases such as thymidylate kinase and nucleoside diphosphate kinase.[7][8][9][10]

Ara-HTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1] The incorporation of Ara-HTP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3]

Below is a diagram illustrating the proposed metabolic activation and mechanism of action of **Arabinosylhypoxanthine**.



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Caption: Metabolic activation of **Arabinosylhypoxanthine** and its inhibition of viral DNA synthesis.

Experimental Protocols

Synthesis of Arabinosylhypoxanthine

While several strategies for the synthesis of arabinofuranosyl nucleosides exist, a detailed, universally adopted protocol for **Arabinosylhypoxanthine** is not readily available in a single source. However, a common approach involves either chemical or enzymatic methods.

Enzymatic Synthesis (General Approach):

A promising method for the stereoselective synthesis of β -D-arabinofuranosyl nucleosides is through enzymatic transglycosylation.[11] This method typically involves a nucleoside phosphorylase to catalyze the transfer of the arabinofuranosyl group from a donor substrate to hypoxanthine.

- Enzyme: Purine Nucleoside Phosphorylase (PNP) or a combination of nucleoside phosphorylases.
- Arabinose Donor: A suitable arabinosyl donor, such as arabinofuranosyluracil or another arabinonucleoside.
- Acceptor: Hypoxanthine.
- Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature suitable for the specific enzyme used.
- Purification: The product is then purified from the reaction mixture using techniques like column chromatography.

Chemical Synthesis (General Approach):

Chemical synthesis often involves the coupling of a protected arabinofuranose derivative with a protected hypoxanthine derivative.

- **Protection of Arabinose:** The hydroxyl groups of D-arabinose are protected, for example, by acylation (e.g., with acetic anhydride) or by forming acetals. The anomeric position is then activated, often by conversion to a glycosyl halide (e.g., bromide).
- **Protection of Hypoxanthine:** The reactive sites on the hypoxanthine base are protected, for instance, by silylation.
- **Glycosylation:** The protected and activated arabinose derivative is reacted with the protected hypoxanthine in the presence of a Lewis acid catalyst.
- **Deprotection:** All protecting groups are removed to yield the final product, **Arabinosylhypoxanthine**.
- **Purification:** The product is purified by crystallization or chromatography.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

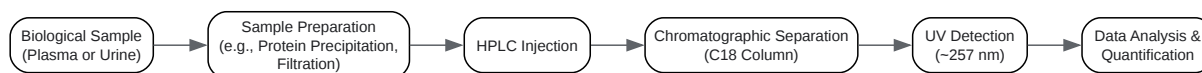
HPLC is a widely used technique for the quantification of **Arabinosylhypoxanthine** in biological matrices.

Method for Plasma and Urine Samples:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reverse-phase C18 column is commonly used.
- **Mobile Phase:** A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). A common mobile phase consists of a phosphate buffer.
- **Detection:** UV detection at a wavelength of approximately 257 nm.
- **Sample Preparation:** Protein precipitation is typically required for plasma samples. This can be achieved by adding an organic solvent like acetonitrile or an acid like perchloric acid, followed by centrifugation. Urine samples may require dilution and filtration.

- **Quantification:** Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of **Arabinosylhypoxanthine**.

Below is a logical workflow for the analysis of **Arabinosylhypoxanthine** in biological samples.



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Caption: General workflow for the HPLC analysis of **Arabinosylhypoxanthine**.

Conclusion

Arabinosylhypoxanthine is a nucleoside analog of significant interest due to its antiviral activity. Understanding its chemical properties, mechanism of action, and methods for its synthesis and analysis is crucial for its further development and application in research and medicine. This technical guide provides a comprehensive summary of the current knowledge on **Arabinosylhypoxanthine** to support these endeavors.

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